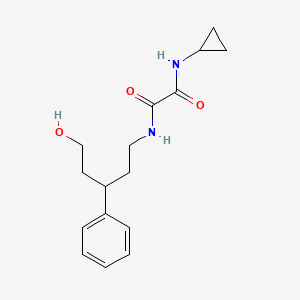

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on brain function and behavior.

Scientific Research Applications

Biomedical Applications

Antibacterial Activity: Researchers have synthesized nickel oxide (NiO) nanoparticles (NPs) using a green process involving plant extracts, including Azadirachta indica (N1), Morinda citrifolia (N2), and Terminalia elliptica (N3) . Among these, N1-mediated NiO NPs exhibit superior antibacterial activity compared to conventional antibiotics like amoxicillin. These NPs could be crucial for combating drug-resistant bacteria.

Antioxidant Potential: The same study found that N1 NiO NPs possess significant antioxidant activity, as demonstrated by their free radical scavenging potential. These properties make them promising candidates for clinical applications.

Materials Science

Oxygen Vacancies: Photoluminescence studies reveal that N1 nanomaterials exhibit higher oxygen vacancies compared to N2 and N3 NPs. The green emission observed in N1 and N2 samples (at 545 nm and 523 nm, respectively) indicates a greater presence of oxygen vacancies . Understanding these defects is essential for tailoring NiO NPs for specific material applications.

Environmental Science

Nanoparticle-Based Sensors: NiO NPs, including those synthesized from N1, have potential applications in environmental sensing. Their unique properties could be harnessed for detecting pollutants, heavy metals, or other environmental contaminants.

V. Lakshmikanth Reddy & Lakshmikanth S. (2023). Synthesis of NiO Nanoparticles Prepared via a Green Process Using Azadirachta indica, Morinda citrifolia, and Terminalia elliptica for Biological Applications. BioNanoScience, 13, 1184–1196. Link

properties

IUPAC Name |

N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDSDHWIIIAURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)